molecular formula C9H16N4O B1379528 N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 1597268-45-5

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1379528
CAS No.: 1597268-45-5
M. Wt: 196.25 g/mol
InChI Key: VGYKHCPHMTWKCE-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine is a chemical compound with a unique structure that includes a piperidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine typically involves the reaction of piperidine derivatives with oxadiazole precursors under specific conditions. One common method includes the use of N,N-dimethylamine as a starting material, which undergoes a series of reactions including cyclization and amination to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-(piperidin-2-yl)pyridin-2-amine
  • N,N-dimethyl-5-(piperidin-2-yl)pyridin-2-amine

Uniqueness

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-5-piperidin-2-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKHCPHMTWKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
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N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
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N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine

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